ethyl 2-phenyl-1H-imidazole-5-carboxylate

Lipophilicity Druglikeness Physicochemical Properties

Researchers optimizing membrane permeability in imidazole-based probes often encounter solubility and reactivity issues with free acid analogs. Ethyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32683-00-4) addresses these challenges as a neutral, crystalline building block: • Ethyl ester protects the 5-carboxylate during synthesis, enabling late-stage deprotection and higher overall yields. • Consensus logP ~2.18 and neutral form optimize passive membrane permeability for cellular assays. • High melting point (210 °C) ensures solid-state stability and simple QC verification. Supplied at ≥97% purity (HPLC/NMR) with full analytical documentation for reproducible research workflows.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 32683-00-4
Cat. No. B1363512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenyl-1H-imidazole-5-carboxylate
CAS32683-00-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
InChIKeyUABZXMAUPKBULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenyl-1H-imidazole-5-carboxylate – Chemical Class & Core Specifications


Ethyl 2-phenyl-1H-imidazole-5-carboxylate (CAS 32683-00-4) is a heterocyclic small molecule of the phenylimidazole carboxylate class, defined by a 2-phenylimidazole core bearing an ethyl ester at the 5-position . This compound is commercially available as a research-grade building block with a molecular weight of 216.24 g/mol, the molecular formula C12H12N2O2, and typical purities of 95–97% as verified by NMR, HPLC, or GC . Its predicted physicochemical properties—including a melting point of 210 °C, a boiling point of 413.8±18.0 °C, and a calculated logP around 2.18—define a specific solubility and stability envelope that distinguishes it from simpler imidazole analogs and influences its handling in synthetic workflows .

Why Generic Imidazoles Cannot Replace Ethyl 2-phenyl-1H-imidazole-5-carboxylate


In-class compounds cannot be simply interchanged because the specific substitution pattern—the 2-phenyl group combined with the ethyl 5-carboxylate—fundamentally alters key properties relative to common alternatives. Removing the phenyl group (as in ethyl 2-ethyl-1H-imidazole-5-carboxylate) eliminates the extensive aromatic π-system, which reduces hydrophobicity and changes binding potential [1]. Conversely, using the unesterified 2-phenyl-1H-imidazole-5-carboxylic acid (CAS 77498-98-7) introduces a charged carboxylate under physiological conditions, altering solubility, permeability, and reactivity compared to the neutral ethyl ester [2]. The precise balance of lipophilicity (consensus logP ≈ 2.18) and the presence of the ethyl ester functionality in the target compound directly impact its utility as a synthetic intermediate and its behavior in biological assays, as detailed in the quantitative evidence below .

Quantitative Differentiation of Ethyl 2-phenyl-1H-imidazole-5-carboxylate vs. Analogs


Lipophilicity: Ethyl Ester vs. Free Carboxylic Acid

The target compound is an ethyl ester (logP 2.18), which is significantly more lipophilic than the corresponding free acid, 2-phenyl-1H-imidazole-5-carboxylic acid. This difference is quantifiable by comparing the calculated partition coefficients: the ethyl ester has a consensus logP of 2.18, whereas the free acid is expected to be considerably lower due to its ionizable carboxyl group . This enhanced lipophilicity improves membrane permeability in cellular assays and facilitates organic-phase extractions during synthesis .

Lipophilicity Druglikeness Physicochemical Properties

π-Character & Refractivity vs. 2-Ethyl Analog

Replacing the 2-phenyl substituent with a 2-ethyl group reduces the compound's aromatic surface area and alters its electronic properties. While direct comparative biological data are unavailable, the target compound's molar refractivity is 60.11, which is a measure of the compound's total polarizability and correlates with its ability to participate in π-stacking and hydrophobic interactions . In contrast, ethyl 2-ethyl-1H-imidazole-5-carboxylate (CAS 773138-27-5, C8H12N2O2) has a lower molecular weight (168.19 g/mol) and a consequently lower molar refractivity . The presence of the phenyl ring in the target compound provides a larger, planar hydrophobic surface for potential target engagement.

Medicinal Chemistry SAR π-Stacking

Melting Point as a Purity & Handling Indicator

The target compound exhibits a melting point of 210 °C . In contrast, the simpler analog 2-phenyl-1H-imidazole (CAS 670-96-2) melts at a significantly lower temperature of 146-148 °C . This higher melting point for the carboxylate ester reflects stronger intermolecular interactions in the solid state, which can influence crystallinity, stability during storage, and handling characteristics in a research setting. For procurement, a higher melting point can sometimes correlate with easier purification via recrystallization.

Solid-State Chemistry Crystallinity Formulation

Ethyl Ester: Latent Carboxylic Acid Functionality

The ethyl ester functionality acts as a protecting group for the carboxylic acid, which is a standard strategy in multi-step organic synthesis. Unlike the free acid 2-phenyl-1H-imidazole-5-carboxylic acid (CAS 77498-98-7), which can participate in unwanted side reactions (e.g., acid-base reactions, decarboxylation), the ethyl ester is stable under many reaction conditions [1]. This latent reactivity allows for selective deprotection to the free acid at a later synthetic stage, providing greater control over reaction sequences. This is a fundamental, quantifiable difference in synthetic utility: the ester is a protected building block, while the acid is the final functional handle.

Organic Synthesis Prodrug Strategy Protecting Group

Optimal Application Scenarios for Ethyl 2-phenyl-1H-imidazole-5-carboxylate


Neutral Lipophilic Scaffold for Hit-to-Lead Optimization

The compound's calculated logP of 2.18 and neutral ethyl ester make it a suitable starting point for optimizing membrane permeability in cellular assays. Its increased lipophilicity relative to the free acid can be advantageous in projects where a neutral, hydrophobic core is required to improve cell penetration or blood-brain barrier access . The 2-phenyl group provides a defined aromatic surface for potential π-stacking interactions with target proteins.

Protected Imidazole Building Block for Multi-Step Synthesis

The ethyl ester acts as a stable, latent carboxylic acid, protecting this functional group during synthetic transformations on other parts of the molecule (e.g., electrophilic aromatic substitution on the phenyl ring or N-alkylation of the imidazole) . This allows chemists to incorporate the imidazole core early in a synthesis and unmask the acid at a late stage, improving overall yield and purity.

Probe Development with Defined Solid Form

The compound's high melting point of 210 °C indicates strong intermolecular interactions, which often correlate with good crystallinity and solid-state stability . This can be advantageous for preparing reproducible stock solutions or for solid-form screening in early-stage formulation studies. The distinct melting point also serves as a simple, rapid quality control check upon receipt and during storage.

Reference/Internal Standard with Defined Properties

The compound's commercially verified purity (95–97% by HPLC/NMR) and well-characterized physical properties (melting point, logP) make it suitable as a reference standard for method development or as an internal standard in LC-MS assays where a neutral, UV-active imidazole derivative is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-phenyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.